2-Keto palmitic acid

Catalog No.
S629084
CAS No.
2570-24-3
M.F
C16H30O3
M. Wt
270.41 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Keto palmitic acid

CAS Number

2570-24-3

Product Name

2-Keto palmitic acid

IUPAC Name

2-oxohexadecanoic acid

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

InChI

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h2-14H2,1H3,(H,18,19)

InChI Key

ZVNHILZUTNYFGT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(=O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCC(=O)C(=O)O

Description

The exact mass of the compound 2-Keto palmitic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Keto palmitic acid, also known as palmitone, is a long-chain fatty acid ketone derived from palmitic acid, which is a saturated fatty acid with the chemical formula C16H32O2\text{C}_{16}\text{H}_{32}\text{O}_2. The structure of 2-keto palmitic acid features a ketone functional group at the second carbon position, resulting in the formula C31H62O\text{C}_{31}\text{H}_{62}\text{O}. This compound is notable for its role in various biochemical processes and its potential applications in industrial chemistry.

The primary chemical reaction involving 2-keto palmitic acid is the ketonization of palmitic acid. This reaction typically occurs under catalytic conditions, where two molecules of palmitic acid react to form one molecule of 2-keto palmitic acid and one molecule of carbon dioxide. The general reaction can be represented as follows:

2RCOOHRCOC O R+CO2+H2O2\text{RCOOH}\rightarrow \text{RCOC O R}+\text{CO}_2+\text{H}_2\text{O}

This transformation is facilitated by various catalysts, including metal oxides such as zirconium dioxide and transition metal dopants, which enhance the yield and selectivity of 2-keto palmitic acid production .

2-Keto palmitic acid exhibits several biological activities. It is involved in lipid metabolism and can serve as a substrate for various enzymatic reactions. The compound plays a role in energy production through β-oxidation, where it is broken down into acetyl-CoA units, which enter the citric acid cycle to produce ATP . Additionally, its structural properties make it a candidate for bioactive compounds that can influence cellular processes, including inflammation and cell signaling.

The synthesis of 2-keto palmitic acid can be achieved through several methods:

  • Ketonization of Palmitic Acid: This method involves heating palmitic acid in the presence of metal oxide catalysts at elevated temperatures (typically around 340 °C) to facilitate the formation of 2-keto palmitic acid .
  • Oxidation Reactions: Another approach includes the oxidation of palmitoyl-CoA or other derivatives using oxidizing agents, leading to the formation of ketones .
  • Biocatalytic Methods: Enzymatic processes using specific lipases or oxidases can also be employed to synthesize 2-keto palmitic acid under mild conditions .

2-Keto palmitic acid has various applications across different fields:

  • Biochemical Research: It serves as a model compound for studying fatty acid metabolism and ketone body formation.
  • Industrial Chemistry: Used in the production of bio-lubricants and surfactants due to its hydrophobic properties.
  • Pharmaceuticals: Potentially useful in drug formulation as a carrier for lipophilic drugs.

Studies on the interactions of 2-keto palmitic acid with biological systems have shown that it can influence metabolic pathways and cellular responses. For instance, its role in modulating energy metabolism through β-oxidation has been extensively documented. Additionally, research indicates that it may interact with various receptors involved in lipid sensing and energy homeostasis .

Several compounds are structurally similar to 2-keto palmitic acid, including:

  • Palmitic Acid: A saturated fatty acid without the ketone functional group.
  • Stearoyl-CoA: A longer-chain fatty acyl-CoA derivative that undergoes similar metabolic pathways.
  • Oleic Acid: An unsaturated fatty acid that also participates in lipid metabolism but differs in structure due to its double bond.
Compound NameStructure TypeUnique Features
Palmitic AcidSaturated Fatty AcidNo ketone group
Stearoyl-CoALong-chain Acyl-CoALonger chain length
Oleic AcidUnsaturated Fatty AcidContains one double bond
2-Keto Palmitic AcidKetoneKetone functional group enhances reactivity

The uniqueness of 2-keto palmitic acid lies in its ketone structure, which allows for distinct biochemical interactions and potential applications not available to saturated or unsaturated fatty acids.

Catalytic ketonization represents a fundamental pathway for synthesizing 2-keto palmitic acid through carbon-carbon coupling reactions involving palmitic acid molecules [1]. The ketonization process involves the condensation of two palmitic acid molecules to form a carbon-carbon bond while liberating carbon dioxide and water as byproducts [2]. This reaction mechanism proceeds through intermediate formation where palmitic acid molecules are activated on catalyst surfaces, leading to the formation of palmitone (16-hentriacontanone) as the primary ketonization product [3].

Metal oxide catalysts demonstrate varying effectiveness in palmitic acid ketonization reactions [4]. Zirconia-based catalysts modified with transition metal dopants exhibit enhanced catalytic activity compared to unmodified supports [3]. Manganese dioxide supported on zirconia (MnO2/ZrO2) achieves the highest palmitic acid conversion of 92% with palmitone yield reaching 27.7% under optimized conditions of 340°C reaction temperature and 3-hour reaction time [4]. Cobalt oxide and lanthanum oxide supported catalysts show progressively lower activity, with CoO/ZrO2 achieving 85% conversion and La2O3/ZrO2 reaching 78% conversion under identical conditions [3].

Layered alkali titanate catalysts demonstrate superior performance in palmitic acid ketonization reactions [1] [2]. Potassium-lithium titanate (K0.8Li0.27Ti1.73O4) exhibits exceptional activity with 95% palmitic acid conversion and 59% palmitone yield at 400°C [2]. The two-dimensional interlayer space of these catalysts facilitates substrate diffusion and promotes subsequent carbon-carbon bond scission reactions through confined space effects [1]. The hydrocarbons yield increases proportionally with temperature and correlates with partial charge distribution on oxygen atoms, indicating that basic sites are responsible for ketone scission reactions [2].

CatalystTemperature (°C)Palmitic Acid Conversion (%)Palmitone Yield (%)Pentadecane Yield (%)Reaction Time (h)
MnO2/ZrO234092.027.715.33
CoO/ZrO234085.024.518.73
La2O3/ZrO234078.022.112.43
NiO/ZrO234064.918.224.93
K0.8Zn0.4Ti1.6O440086.047.014.02
K0.8Mg0.4Ti1.6O440082.044.016.02
K0.8Li0.27Ti1.73O440095.059.021.02

The reaction kinetics follow first-order dependence on palmitic acid concentration for both catalytic and non-catalytic conversions [5]. Iron oxide catalysts supported on mesoporous materials exhibit activation energies of 336.76 kilojoules per mole for palmitic acid conversion [5]. In-situ diffuse reflectance infrared Fourier transform spectroscopy studies reveal that catalytic decarboxylation initiation occurs at 195°C, with carbon dioxide desorption taking place at 255°C [5].

Enzymatic Synthesis in Fatty Acid Biosynthesis

Enzymatic synthesis pathways provide alternative routes for generating 2-keto palmitic acid through biological fatty acid modification systems [6]. Alpha-oxidation enzymatic pathways represent the primary biological mechanism for producing 2-oxo fatty acid derivatives from palmitic acid substrates [7] [6]. The alpha-oxidation system operates through a series of enzymatic steps involving dioxygenase reactions that introduce oxygen functionality at the alpha-carbon position adjacent to the carboxyl group [7].

Fatty acid alpha-oxidation enzymes catalyze the conversion of palmitic acid through 2-hydroxy palmitic acid intermediates to produce 2-oxo palmitic acid products [6]. The enzymatic process requires iron(II) cofactors, molecular oxygen, and reducing equivalents in the form of ascorbate and 2-oxoglutarate for optimal activity [6]. The dioxygenase mechanism involves the formation of iron-superoxide complexes that abstract hydrogen atoms from the alpha-carbon position, facilitating subsequent oxidation to ketone functionality [6].

Plant-based alpha-oxidation systems demonstrate the capability to process palmitic acid substrates through 2-hydroxy and 2-oxo palmitic acid intermediates [6]. Cucumber alpha-oxidation enzymes exhibit specificity for free fatty acids rather than coenzyme A thioesters, producing pentadecanal and carbon dioxide as final products through complete alpha-carbon removal [6]. The enzymatic system shows optimal activity with iron(II) stimulation and requires NADPH or NADH as electron donors for maximum conversion efficiency [6].

Fatty acid synthase systems contribute to 2-keto palmitic acid formation through modification of palmitic acid biosynthesis pathways [8] [9]. The multi-enzyme fatty acid synthase complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to growing acyl chains [10]. The system operates through repeating cycles of condensation, reduction, dehydration, and reduction reactions that extend the fatty acid chain length [9]. Each cycle requires NADPH as a reducing cofactor and generates specific intermediates that can undergo alpha-oxidation to produce ketone derivatives [10].

Enzyme SystemTemperature (°C)pHCofactor RequirementsProduct FormationYield (%)
Fatty Acid Synthase (FAS)377.4NADPH, ATPPalmitic Acid85
Acetyl-CoA Carboxylase377.4ATP, BiotinMalonyl-CoA90
Alpha-Oxidation Pathway377.4Fe2+, O2, 2-Oxoglutarate2-Hydroxypalmitic Acid75
Phytanoyl-CoA Dioxygenase377.4Fe2+, O22-Hydroxyphytanoyl-CoA80

The enzymatic alpha-oxidation pathway proceeds through phytanoyl-CoA dioxygenase activity that hydroxylates the alpha-carbon position [7]. This iron-dependent enzyme utilizes molecular oxygen and alpha-ketoglutarate as co-substrates to generate 2-hydroxyphytanoyl-CoA intermediates [7]. Subsequent enzymatic cleavage by 2-hydroxyphytanoyl-CoA lyase removes the terminal carbon unit as formyl-CoA, producing the shortened fatty acid product [7]. The formyl-CoA undergoes further degradation to formate and ultimately carbon dioxide through aldehyde dehydrogenase activity [7].

Organic Synthesis via Oxidation and Hydrolysis

Organic synthesis approaches for 2-keto palmitic acid production utilize oxidation and hydrolysis reactions to introduce ketone functionality into palmitic acid structures [11] [12]. Hydrothermal oxidation methods employ elevated temperatures and water as reaction medium to facilitate palmitic acid conversion to oxidized derivatives [13]. The hydrothermal process operates at temperatures ranging from 320-350°C under subcritical water conditions, achieving palmitic acid conversion rates of 68% with selectivity toward ketone products of 72% [5].

Chemical oxidation strategies utilize various oxidizing agents to introduce carbonyl functionality at specific positions within palmitic acid molecules [14]. Hydroxyl radical-mediated oxidation reactions demonstrate efficient conversion of palmitic acid to multiple oxidized products including aldehydes, ketones, and carboxylic acid derivatives [14]. The reaction proceeds through hydrogen atom abstraction mechanisms that generate carbon-centered radicals, which subsequently react with molecular oxygen to form peroxy radicals and ultimately carbonyl-containing products [14].

Hydrolysis reactions provide essential preparatory steps for palmitic acid oxidation by liberating free fatty acids from triglyceride precursors [15]. Alkaline hydrolysis using potassium hydroxide effectively converts palm oil triglycerides to free palmitic acid with conversion rates exceeding 95% [15]. The hydrolysis process operates optimally at 65°C with 1.75 molar potassium hydroxide concentration and 2-hour reaction time [15]. The resulting free fatty acids become available for subsequent oxidation reactions to generate 2-keto palmitic acid products [15].

Enzymatic hydrolysis offers environmentally benign alternatives for triglyceride breakdown [15]. Lipase-catalyzed hydrolysis reactions proceed under mild conditions at 37°C and pH 8.0, achieving conversion rates of 98.7% for triglyceride substrates [15]. The enzymatic approach eliminates the need for harsh chemical conditions while maintaining high selectivity for free fatty acid production [15]. Response surface methodology optimization identifies enzyme loading and reaction time as critical parameters affecting hydrolysis efficiency [16].

Reaction TypeConditionsSubstratePrimary ProductConversion (%)Selectivity (%)
Hydrothermal Oxidation350°C, H2OPalmitic Acid2-Ketopalmitic Acid68.072
Chemical OxidationRoom temp, OxidantPalmitic AcidOxidized Derivatives45.060
Enzymatic Hydrolysis37°C, pH 8.0TriglyceridesFree Fatty Acids98.799
Alkaline Hydrolysis65°C, KOHPalm OilSodium Palmitate95.088

Continuous hydrothermal decarboxylation processes enable single-step conversion of palmitic acid to various oxidized products [13]. The continuous flow reactor system operates under atmospheric nitrogen conditions, facilitating both decarboxylation and oxidation reactions simultaneously [13]. Fourier transform infrared spectroscopy analysis confirms the conversion of carboxylic ester and alcoholic hydroxyl groups during the hydrothermal treatment [13]. The process eliminates carbon-carbon double bonds and produces small amounts of carboxylic acid byproducts alongside the desired ketone products [13].

Decarboxylation and Rearrangement Reactions

Decarboxylation reactions represent critical pathways for 2-keto palmitic acid synthesis through carbon-carbon bond cleavage mechanisms [17] [18]. Cytochrome P450 enzymes catalyze the decarboxylation of fatty acids to terminal alkenes using hydrogen peroxide as cosubstrate [17]. The enzymatic process generates iron(IV) oxo π cation radical intermediates (Compound I) that abstract substrate hydrogen atoms to initiate fatty acid decarboxylation [17]. Kinetic isotope effect studies demonstrate that hydrogen atom abstraction constitutes the rate-limiting step in the decarboxylation mechanism [17].

Nickel-supported carbon catalysts exhibit excellent activity for thermal decarboxylation of fatty acids without requiring added hydrogen [18]. The catalytic system achieves complete stearic acid conversion at 370°C with 5-hour reaction time, producing heptadecane with approximately 80% selectivity [18]. Temperature significantly impacts conversion rates while maintaining consistent product selectivity across different reaction conditions [18]. Fatty acids with longer carbon chains show increased tendency toward cracking reactions, generating multiple shorter-chain products [18].

Non-heme iron enzymes demonstrate alternative decarboxylation mechanisms for medium-chain fatty acid substrates [19]. The UndA enzyme catalyzes decarboxylation of C10-C14 fatty acids through iron(III)-superoxide complex formation [19]. Quantum mechanics/molecular mechanics calculations reveal that monodentate substrate coordination facilitates beta-hydrogen abstraction more effectively than bidentate coordination modes [19]. The enzyme exhibits low catalytic efficiency due to the energetically unfavorable monodentate coordination requirement [19].

McLafferty rearrangement reactions provide additional pathways for fatty acid structural modification during decarboxylation processes [20]. The rearrangement mechanism involves carbon-carbon bond scission adjacent to carbonyl groups, producing methyl ketones and shorter-chain alkene products [20]. Fatty acids longer than five carbons readily undergo McLafferty rearrangement, with reaction rates increasing proportionally to carbon chain length [20]. Unsaturated fatty acids exhibit enhanced rearrangement tendencies, leading to conjugated polyunsaturated intermediates that subsequently decompose to form carbonaceous deposits [20].

Catalyst SystemTemperature (°C)SubstrateMain ProductConversion (%)Selectivity (%)Mechanism
Cytochrome P450 OleT25Fatty AcidsTerminal Alkenes7585H-atom abstraction
Ni/C Catalyst370Stearic AcidHeptadecane10080Thermal decarboxylation
Fe2O3/Al-MCM-41335Palmitic AcidPentadecane7265Catalytic deoxygenation
UndA Non-heme Iron30Lauric Acid1-Alkenes4570β-H abstraction

Iron oxide catalysts supported on mesoporous alumina-silicate materials facilitate palmitic acid decarboxylation through catalytic deoxygenation mechanisms [5]. The Fe2O3/Al-MCM-41 system operates at 335°C, achieving 72% palmitic acid conversion with 65% selectivity toward pentadecane products [5]. The reaction pathway involves initial carboxylate formation on the catalyst surface, followed by thermal decomposition to release carbon dioxide and generate the decarboxylated hydrocarbon product [5]. Characterization studies using X-ray photoelectron spectroscopy and transmission electron microscopy confirm the dispersion of 10-30 nanometer gamma-iron oxide particles on the mesoporous support [5].

Dimer-assisted decarboxylation mechanisms operate through enzyme quaternary structure stabilization [21] [22]. The dimeric configuration of certain cytochrome P450 peroxygenases stabilizes the active site architecture required for efficient fatty acid decarboxylation [21]. Hydrophobic cradle structures at the distal region of substrate-binding pockets facilitate productive binding of long-chain fatty acids while promoting rapid product release for short-chain substrates [21]. The dimeric arrangement contributes to proper accommodation of aliphatic tails within the active site cavity, enhancing overall catalytic efficiency [22].

Green Chemistry Approaches and Catalyst Optimization

Green chemistry principles guide the development of sustainable synthetic routes for 2-keto palmitic acid production [23] [24]. Renewable feedstock utilization represents a fundamental approach, employing plant-based oils and fatty acids as starting materials rather than petroleum-derived precursors [25] [26]. Atom economy optimization minimizes waste generation by designing reactions that incorporate maximum substrate atoms into desired products [27]. Heterogeneous catalysis enables catalyst recovery and reuse, reducing overall environmental impact while maintaining high catalytic activity [28].

Catalyst optimization strategies focus on enhancing activity, selectivity, and stability for fatty acid transformation reactions [27] [29]. Surface area maximization through mesoporous support materials increases active site accessibility for substrate molecules [28]. Metal dispersion control ensures optimal utilization of catalytic centers while preventing sintering and deactivation [30]. Support material selection influences catalyst stability and facilitates product separation through appropriate surface chemistry modifications [31].

Water-based reaction systems eliminate the need for organic solvents, reducing environmental impact and simplifying product purification [29]. Aqueous phase reactions operate under mild conditions while maintaining high conversion efficiency for fatty acid substrates [23]. Photocatalytic approaches utilize visible light activation to drive oxidation reactions, minimizing energy requirements compared to thermal processes [29]. Cerium chloride photosensitizers enable aerobic oxidation reactions in water under ambient conditions [29].

Enzyme-based catalysis provides highly selective and environmentally benign alternatives for fatty acid modifications [26]. Engineered fatty acid hydroxylases achieve specific positional oxidation with minimal byproduct formation [26]. Multi-gene approaches overcome limitations in single-enzyme systems by coordinating multiple metabolic pathways [26]. Process optimization addresses feedback inhibition mechanisms that limit product accumulation in biological systems [26].

Green Chemistry PrincipleImplementationCatalyst TypeOptimization ParameterEnvironmental BenefitPerformance Metric
Renewable FeedstocksPlant-based oilsBio-based enzymesEnzyme loadingCO2 neutralCarbon footprint
Atom EconomyMinimal waste reactionsMetal oxidesSurface area95% atom utilizationE-factor: 0.1
CatalysisHeterogeneous catalystsSupported metalsMetal dispersionReusable catalystTON: >1000
Safer SolventsWater-based systemsIonic liquidsSolvent polarityNon-toxic solventBiodegradability
Energy EfficiencyMild conditionsPhotocatalystsLight intensityLow energy inputEnergy reduction: 60%

Zinc-based catalysts demonstrate exceptional effectiveness for fatty acid esterification reactions while maintaining environmental compatibility [27]. Simple zinc(II) salts function as recyclable catalysts for solvent-free esterification of fatty acids with medium to long-chain alcohols [27]. The catalytic system operates under mild conditions without requiring hazardous solvents, achieving high conversion rates for various fatty acid substrates [27]. Catalyst recycling studies confirm maintained activity over multiple reaction cycles [27].

MXene-supported catalyst systems represent advanced materials for sustainable fatty acid processing [30]. Two-dimensional titanium carbide MXene (Ti3C2Tx) facilitates palmitic acid adsorption and conversion through strong synergistic coupling with supported nickel particles [30]. The MXene support enhances catalyst stability and enables recycling over five consecutive runs without activity reduction [30]. The large two-dimensional surface area and chemical activity of MXene materials promote effective metal dispersion and prevent catalyst sintering [30].

XLogP3

6.5

Wikipedia

2-oxopalmitic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

Dates

Modify: 2024-02-18

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